

Spectroscopic Profile of tert-Butyl (2-aminoethyl)(ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butyl (2-aminoethyl)(ethyl)carbamate**

Cat. No.: **B131643**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for **tert-butyl (2-aminoethyl)(ethyl)carbamate**, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of close structural analogs and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide includes tabulated spectral data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis, serving as a valuable resource for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **tert-butyl (2-aminoethyl)(ethyl)carbamate**. These predictions are derived from the known spectral data of the close structural analog, tert-butyl (2-aminoethyl)carbamate, and typical values for the functional groups present in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~5.0-5.5	br s	1H	-NH-COO-
~3.2-3.3	t	2H	-COO-NH-CH ₂ -
~2.7-2.8	t	2H	-CH ₂ -N(Et)-
~2.5-2.6	q	2H	-N-CH ₂ -CH ₃
~1.45	s	9H	-C(CH ₃) ₃
~1.0-1.1	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~156.0	C=O (carbamate)
~79.0	-C(CH ₃) ₃
~50-52	-CH ₂ -N(Et)-CH ₂ -
~45-47	-N-CH ₂ -CH ₃
~40-42	-COO-NH-CH ₂ -
~28.5	-C(CH ₃) ₃
~14-15	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch (Secondary Amine/Carbamate)
2975-2850	Strong	C-H Stretch (Aliphatic)
~1690	Strong	C=O Stretch (Carbamate)
~1520	Medium	N-H Bend (Secondary Amine/Carbamate)
~1250, ~1170	Strong	C-N Stretch, C-O Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Predicted Ion	Notes
188	[M] ⁺	Molecular Ion
132	[M - C ₄ H ₈] ⁺	Loss of isobutylene
115	[M - C ₄ H ₉ O] ⁺	Loss of tert-butoxy radical
88	[CH ₂ =N(Et)CH ₂ CH ₂ NH ₂] ⁺	Alpha-cleavage
73	[C ₄ H ₉ O] ⁺	tert-Butoxy cation
57	[C ₄ H ₉] ⁺	tert-Butyl cation (prominent)

Experimental Protocols

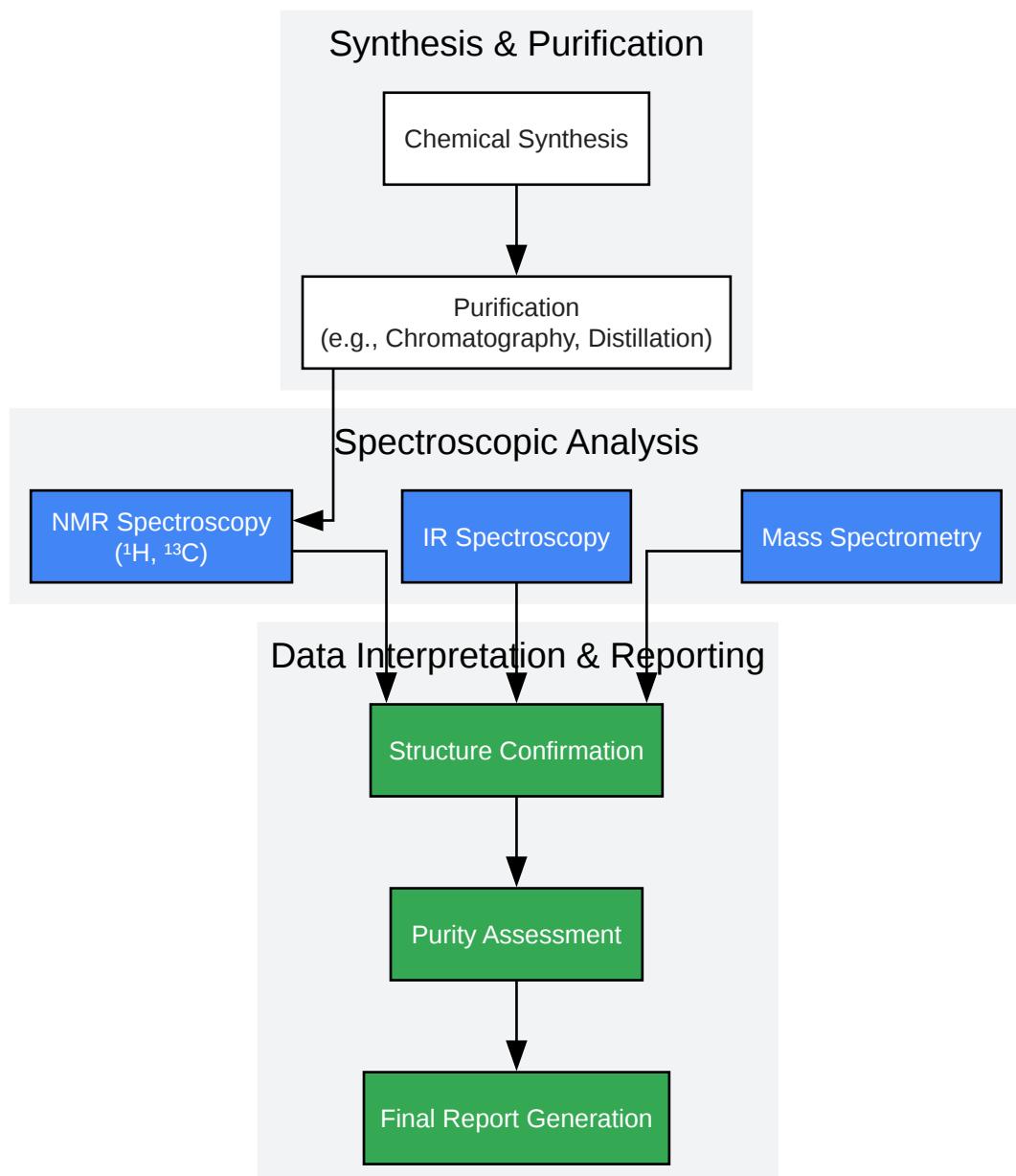
The following are generalized protocols for acquiring the spectral data presented. Actual instrument parameters may vary depending on the specific equipment and experimental conditions.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
- Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to

determine the accurate mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic compound like **tert-butyl (2-aminoethyl)(ethyl)carbamate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (2-aminoethyl) (ethyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131643#tert-butyl-2-aminoethyl-ethyl-carbamate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com